molecular formula C13H11F3N2O B1530433 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine CAS No. 1354819-37-6

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Cat. No. B1530433
CAS RN: 1354819-37-6
M. Wt: 268.23 g/mol
InChI Key: BBNQMZDNODZCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine” seems to be a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms. The phenyl ring is substituted with a methoxy group (OCH3) and a trifluoromethyl group (CF3) .


Chemical Reactions Analysis

Trifluoromethylpyridines are often used in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the molecule .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Compounds similar to 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine often exhibit unique pharmacodynamic and pharmacokinetic properties, making them subjects of interest in drug development and therapeutic applications. For instance, mesalazine, a compound utilized in the treatment of inflammatory bowel disease, showcases how specific chemical properties can lead to targeted therapeutic actions within the human body. Mesalazine's effectiveness in treating ulcerative colitis highlights the potential for structurally related compounds to serve in chronic inflammatory conditions (Brogden & Sorkin, 1989).

Environmental Persistence and Toxicity

The environmental impact of synthetic compounds, including their persistence and potential toxicity, is a crucial area of scientific research. Studies on triclosan, a synthetic compound with broad antimicrobial applications, illustrate the importance of understanding the environmental fate of chemicals. These insights are critical for assessing the ecological risks associated with the use and disposal of chemically similar compounds. The occurrence, degradation, and toxicity of such compounds in various environmental matrices are essential for developing safer and more sustainable chemical practices (Bedoux et al., 2012).

Neurochemical Effects

Research into the neurochemical effects of substances can provide valuable information on potential therapeutic uses or neurotoxic risks. For example, studies on 3,4-Methylenedioxymethamphetamine (MDMA) and its impact on serotonin systems have informed both the understanding of MDMA's psychoactive effects and the broader implications for substances that interact with neurotransmitter systems. Such research is pivotal for developing compounds with neuroprotective or neuromodulatory applications, as well as for assessing the neurotoxic potential of new chemicals (McKenna & Peroutka, 1990).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Trifluoromethylpyridines are often used in agrochemicals and pharmaceuticals, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Future Directions

The future directions of research on a compound depend on its potential applications. Trifluoromethylpyridines are often used in agrochemicals and pharmaceuticals, and it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-8-10(5-6-17-18-8)11-7-9(13(14,15)16)3-4-12(11)19-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQMZDNODZCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Synthesis routes and methods

Procedure details

6-Chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine (Preparation 42, 800 mg, 2.6 mmol) was dissolved in methanol (32 mL), the solution was degassed with argon for 15 minutes then palladium on charcoal (160 mg) was added and placed under a balloon of hydrogen gas for 4 hours. The reaction mixture was filtered through diatomaceous earth, washed with methanol (20 mL) and the combined filtrate concentrated in vacuo to afford the title compound as a solid (700 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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